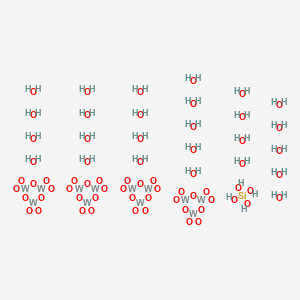
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white solid that forms hydrates, and in freshly prepared samples, the number of water molecules (n) is approximately 29, but after prolonged desiccation, n = 6 . This compound is widely used as a catalyst in the chemical industry due to its strong acidic properties and high thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is typically synthesized by combining sodium silicate and tungsten trioxide, followed by treatment with hydrochloric acid . The reaction conditions involve dissolving sodium silicate in water, adding tungsten trioxide, and then slowly adding hydrochloric acid to the mixture while stirring. The resulting solution is then evaporated to obtain the solid silicotungstic acid hydrate .
Industrial Production Methods
In industrial settings, silicotungstic acid 26-water is produced using a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a mixture of sodium silicate and tungsten trioxide in a reactor. The reaction mixture is then concentrated by evaporation, and the solid product is collected and purified .
Análisis De Reacciones Químicas
Types of Reactions
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It is known for its strong oxidizing properties and can act as a catalyst in oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions with silicotungstic acid 26-water include ethylene, acetic acid, and hydrogen peroxide . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
Major products formed from reactions involving silicotungstic acid 26-water include ethyl acetate and acetic acid . For example, it catalyzes the alkylation of acetic acid by ethylene to produce ethyl acetate . It also catalyzes the oxidation of ethylene to acetic acid .
Aplicaciones Científicas De Investigación
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which silicotungstic acid 26-water exerts its effects involves its strong acidic and oxidizing properties. It acts as a proton donor and an electron acceptor, facilitating various chemical reactions . In catalytic applications, it provides active sites for the adsorption and activation of reactant molecules, leading to the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
Phosphotungstic acid: Another heteropoly acid with similar catalytic properties but different chemical composition (H₃[PW₁₂O₄₀]).
Tungstic acid: A simpler compound with the formula H₂WO₄, used in different catalytic applications.
Tungsten trioxide: An oxide of tungsten with the formula WO₃, used as a precursor in the synthesis of silicotungstic acid.
Uniqueness
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is unique due to its high water content and strong acidic properties, making it an effective catalyst in various chemical reactions. Its ability to form stable hydrates and its high thermal stability further enhance its utility in industrial applications .
Propiedades
Fórmula molecular |
H56O66SiW12 |
|---|---|
Peso molecular |
3347 g/mol |
Nombre IUPAC |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate |
InChI |
InChI=1S/H4O4Si.26H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;26*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
Clave InChI |
CINLIEAUYNHDEU-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


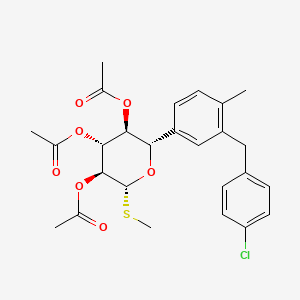

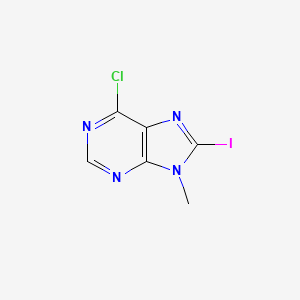
![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
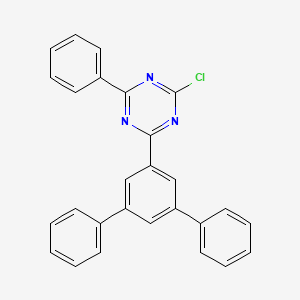

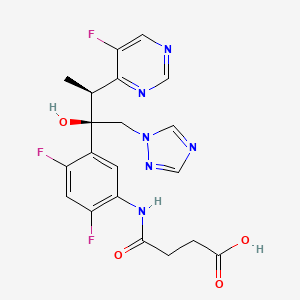
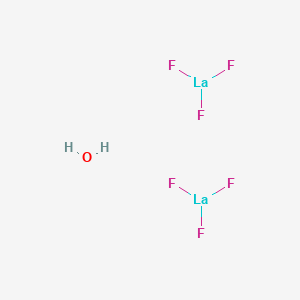
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
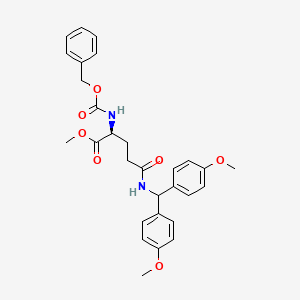
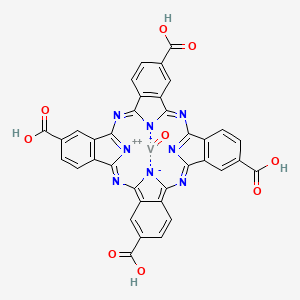
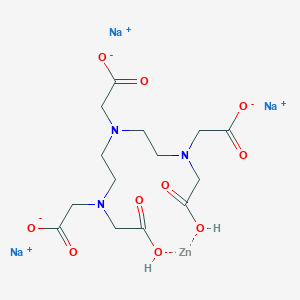
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
